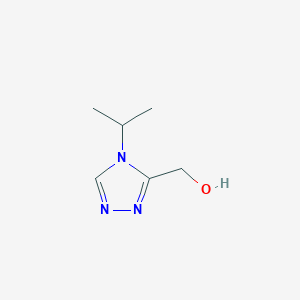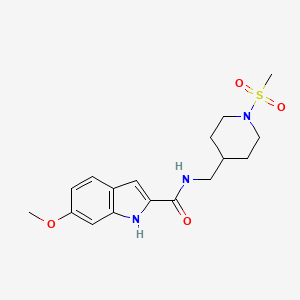
(4-isopropyl-4H-1,2,4-triazol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-isopropyl-4H-1,2,4-triazol-3-yl)methanol” is a chemical compound . It is used to prepare heterocyclyl-substituted imidazo .
Synthesis Analysis
The synthesis of 1,2,4-triazoles, such as “this compound”, has attracted much attention due to their broad biological activities . A review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCN1C(CO)=NN=C1 . The InChI code is 1S/C6H11N3O/c1-5(2)9-4-7-8-6(9)3-10/h4-5,10H,3H2,1-2H3 . Chemical Reactions Analysis
The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
“this compound” is a solid . Its molecular weight is 141.17 .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
A significant application of triazolylmethanol derivatives is in the field of catalysis, particularly for the Huisgen 1,3-dipolar cycloaddition reactions, a cornerstone of click chemistry. For instance, a tris(triazolyl)methanol ligand demonstrated the ability to form a stable complex with CuCl, catalyzing Huisgen cycloadditions efficiently under mild conditions. This ligand-catalyst system is notable for its low catalyst loadings, compatibility with free amino groups, and operational simplicity, making it a valuable tool in organic synthesis (Ozcubukcu et al., 2009).
Advanced Material Science
Triazolylmethanol derivatives have potential in material science, particularly in the development of advanced materials with specific chemical functionalities. The synthesis and characterization of such compounds, including their use as precursors for biomimetic chelating ligands, highlight their role in creating materials with tailored properties. This area of application is exemplified by the preparation of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, showcasing the modularity and versatility of triazolylmethanol derivatives in synthesizing complex molecules (Gaynor et al., 2023).
Pharmaceutical Research
In pharmaceutical research, triazolylmethanol derivatives have been explored for their potential medicinal applications. A notable study on a novel triazole antitubercular compound, MSDRT 12, identified through chiral HPLC method development, highlights the importance of stereochemistry in the activity of such compounds. This research underscores the potential of triazolylmethanol derivatives in developing new therapeutic agents with specific activities against diseases like tuberculosis (Shekar et al., 2014).
Solubility and Solvent Effects
Triazolylmethanol derivatives also play a critical role in understanding solubility and solvent effects, crucial in drug formulation and chemical synthesis. Research on the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in various solvents across different temperatures provides insight into the dissolution behavior of such compounds, aiding in the optimization of solvent systems for pharmaceutical and chemical processes (Liang et al., 2016).
Eigenschaften
IUPAC Name |
(4-propan-2-yl-1,2,4-triazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-5(2)9-4-7-8-6(9)3-10/h4-5,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMLGBYLMKCOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2976507.png)
![2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide](/img/structure/B2976508.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2976510.png)
![2-Methyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2976512.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2976514.png)


![3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanol](/img/structure/B2976519.png)
![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetamide](/img/structure/B2976522.png)
![3-(1,3-Benzodioxol-5-yl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2976523.png)
![2-[(2-fluorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2976524.png)